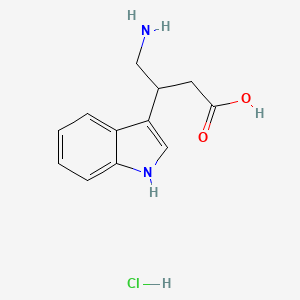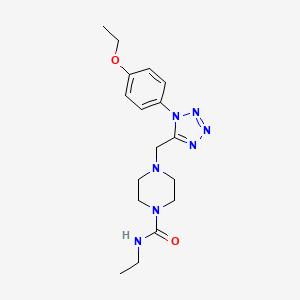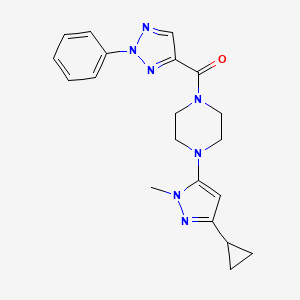
4-Amino-3-(1H-indol-3-yl)butanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-(1H-indol-3-yl)butanoic acid;hydrochloride, also known as L-beta-homotryptophan-HCl or (S)-3-Amino-4-(3-indolyl)butyric acid hydrochloride, is a compound that belongs to the class of amino acids, specifically tryptophan . It has a molecular formula of C12H14N2O2 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation:C1=CC=C2C(=C1)C(=CN2)CC(CC(=O)O)N . The InChI code for this compound is InChI=1S/C12H14N2O2/c13-9(6-12(15)16)5-8-7-14-11-4-2-1-3-10(8)11/h1-4,7,9,14H,5-6,13H2,(H,15,16) . Physical And Chemical Properties Analysis
This compound has a molecular weight of 218.26 . The boiling point is reported to be 462.3±35.0 C at 760 mmHg . The compound is a solid at room temperature .Scientific Research Applications
Metabolite Identification and Pathway Analysis : Studies have identified various metabolites and analyzed metabolic pathways related to amino acids and their derivatives. For example, the identification of cis- and trans-4-hydroxycyclohexylacetic acid in a family suggests a defect in the 4-hydroxyphenylpyruvate dioxygenase pathway, indicating the importance of amino acid metabolism in diagnosing and understanding metabolic disorders (Niederwieser, Wadman, & Danks, 1978).
Chemical Sensory Analysis : Research into the detection of mixtures of homologous carboxylic acids and their interaction with other compounds highlights the intricate relationships between chemical structure and sensory perception, which could be relevant for studying the sensory properties of "4-Amino-3-(1H-indol-3-yl)butanoic acid; hydrochloride" and related compounds (Miyazawa, Gallagher, Preti, & Wise, 2009).
Medical Applications and Toxicology : The application of hydrochloric acid in medical treatments for conditions like metabolic alkalosis, as explored in research, provides insight into the therapeutic potential of various acid derivatives, including "4-Amino-3-(1H-indol-3-yl)butanoic acid; hydrochloride" (Knutsen, 1983).
Metabolic Disorders and Diagnostic Biomarkers : Studies on succinic semialdehyde dehydrogenase deficiency and its impact on CNS γ-aminobutyric acid (GABA) degradation underscore the significance of researching amino acid derivatives and their potential roles as biomarkers or therapeutic targets in metabolic and neurological disorders (Pearl et al., 2003).
Carcinogenesis and Metabolite Analysis : The examination of metabolic activation of specific carcinogens, such as NNK, and their urinary biomarkers offers a framework for studying how derivatives of "4-Amino-3-(1H-indol-3-yl)butanoic acid; hydrochloride" might interact with biological systems and contribute to or protect against disease processes (Stepanov et al., 2008).
Mechanism of Action
Target of Action
It is structurally related to β-amino acids , which are known to interact with various biological targets, including enzymes and receptors.
Mode of Action
As a structural derivative of β-amino acids , it may interact with its targets in a similar manner to other β-amino acids. This typically involves binding to the active site of an enzyme or receptor, potentially altering its function.
Result of Action
Given its structural similarity to β-amino acids , it may have similar effects, such as modulating enzyme activity or receptor signaling.
properties
IUPAC Name |
4-amino-3-(1H-indol-3-yl)butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2.ClH/c13-6-8(5-12(15)16)10-7-14-11-4-2-1-3-9(10)11;/h1-4,7-8,14H,5-6,13H2,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHQKVUVOOCHEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(CC(=O)O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2,4-dimethylphenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2747963.png)
![6-Methoxy-4-methyl-1-(4-phenoxyphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B2747964.png)
![7-(2-fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2747967.png)



![N-(3-bromophenyl)-2-{[4-methyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2747973.png)
![N-(1-Cyanocyclohexyl)-2-[2-(1-methyl-4,5,6,7-tetrahydrobenzimidazol-2-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2747974.png)

![2-[(4-Hydroxyquinolin-3-yl)formamido]acetic acid](/img/structure/B2747977.png)


![N-[2-(3-benzylsulfanylindol-1-yl)ethyl]-3,4-dimethylbenzamide](/img/structure/B2747983.png)